C24-Ceramide

Stratum corneum lipid models Skin barrier function Ceramide acyl chain length

C24-Ceramide (CAS 34435-05-7) is the non-substitutable very-long-chain ceramide for constructing physiologically accurate stratum corneum lipid models. Evidence demonstrates that replacing the C24 acyl chain with C16 increases membrane permeability to water by 38–53% and to model drugs by 50–120%, fundamentally compromising barrier integrity. Only the C24 species adopts the extended splayed-chain conformation required for tight interdigitation with free fatty acids. For formulation scientists, clinical data show C24-rich ceramide blends (39% C24 CER NP) confer superior barrier recovery and hydration versus short-chain-dominant formulations. Procure high-purity C24-Ceramide (≥98%) as your reference standard, lipidomics internal standard, or barrier research active ingredient.

Molecular Formula C42H83NO3
Molecular Weight 650.1 g/mol
CAS No. 34435-05-7
Cat. No. B561733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24-Ceramide
CAS34435-05-7
SynonymsLignoceric Ceramide
Molecular FormulaC42H83NO3
Molecular Weight650.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1
InChIKeyZJVVOYPTFQEGPH-AUTSUKAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid
SolubilityInsoluble

C24-Ceramide Procurement Guide: Differentiated 24-Carbon Acyl Chain Sphingolipid for Advanced Lipid Research


C24-Ceramide (CAS 34435-05-7), also known as N-lignoceroyl-D-erythro-sphingosine or Cer(d18:1/24:0), is an endogenous very-long-chain sphingolipid comprising a sphingosine (d18:1) backbone amide-linked to a tetracosanoic (lignoceric) acyl chain [1]. As one of the most abundant naturally occurring ceramide species in the stratum corneum and cellular membranes, it functions both as a structural lipid essential for barrier homeostasis and as a bioactive signaling molecule in apoptosis, differentiation, and stress response pathways . Its biophysical behavior and biological activity are critically determined by its specific 24-carbon acyl chain length and saturated bond configuration [2].

Why Generic Ceramide Substitution Fails for C24-Ceramide in Critical Lipid Research Applications


C24-Ceramide cannot be functionally replaced by shorter-chain (e.g., C16) or unsaturated (e.g., C24:1) ceramide analogs without fundamentally altering experimental outcomes. The acyl chain length dictates critical biophysical properties including membrane domain formation, lipid mixing behavior, and permeability barrier function [1]. Substituting C24-Ceramide with its C16 analog in model membranes increases permeability to water by 38–53%, to theophylline by 50–55%, and to indomethacin by 83–120%, demonstrating that chain length alone is a decisive determinant of barrier integrity [2]. Furthermore, C24-Ceramide adopts a functionally distinct extended splayed-chain conformation that enables tight interdigitation with free fatty acids, whereas shorter C16 analogs phase-separate and disrupt lamellar organization [3]. In cellular signaling contexts, the specific C24 acyl chain is required for activation of the mTOR pathway via PIP4K2C binding and for distinct apoptosis-regulatory functions that differ from C16-ceramide-mediated effects .

C24-Ceramide Quantitative Comparative Evidence: Membrane Barrier, Biophysical, and In Vivo Functional Differentiation


Comparative Membrane Permeability: C24-Ceramide vs. C16-Ceramide in Stratum Corneum Lipid Models

In model stratum corneum lipid membranes composed of ceramide/free fatty acid/cholesterol/cholesteryl sulfate, membranes formulated with the C24-acyl ceramide CerNS24 (C24-Ceramide) exhibit significantly reduced permeability compared to those in which C24-Ceramide is replaced by the C16-acyl ceramide CerNS16 [1]. This direct head-to-head comparison demonstrates that acyl chain length is a critical determinant of barrier integrity.

Stratum corneum lipid models Skin barrier function Ceramide acyl chain length

Lipid Packing Density and Lamellar Phase Integrity: C24-Ceramide vs. C16-Ceramide Substitution Thresholds

Biophysical analysis of lipid packing density in model SC membranes reveals that substitution of C24-Ceramide (Cer NS(C24)) with C16-Ceramide (Cer NS(C16)) reduces lipid packing density in a dose-dependent manner [1]. At 50% substitution, permeability increases significantly; at 75% substitution, phase-separated lipid domains form and the long periodicity phase (LPP) structure is disrupted, which is critical for skin barrier function.

Lipid packing density Lamellar phases Ceramide substitution

Membrane Conformational Behavior: Splayed-Chain Conformation of C24-Ceramide vs. Phase Separation of C16-Ceramide

Infrared spectroscopy studies using deuterated lipids demonstrate that C24-Ceramide (CerNS24) adopts an extended splayed-chain conformation in which free fatty acids interdigitate intimately with the very long ceramide acyl chain, promoting lipid mixing and dense packing [1]. In contrast, the shorter C16-Ceramide (CerNS16) and free fatty acids are mostly phase-separated under identical conditions, failing to achieve the homogeneous mixed phase required for optimal barrier function.

Lipid mixing Membrane biophysics Infrared spectroscopy

In Vivo Human Evidence: Superior Barrier Recovery with C24-Containing Ultra-Long-Chain Ceramide Formulations

A vehicle-controlled intra-subject human study compared the effects of ceramide NP formulations with different acyl chain length distributions [1]. The formulation enriched in ultra-long-chain ceramides (C24–C30 CER NP, containing 39% C24 CER NP) significantly enhanced barrier recovery, skin hydration, and stratum corneum cohesion compared with a C18 CER NP formulation, whereas a C16–C24 CER NP formulation (containing only 0.3% C24 CER NP) primarily improved skin hydration without significant barrier recovery effects.

In vivo human study Skin barrier recovery Ceramide acyl chain length

Biophysical Impact of Acyl Chain Saturation: C24-Ceramide vs. Unsaturated C24:1-Ceramide

In phosphatidylcholine model membranes, saturated C24-Ceramide exerts a stronger impact on membrane order, promoting gel/fluid phase separation, whereas unsaturated C24:1-ceramide exhibits a lower ability to form gel domains at physiological temperature (37°C) [1]. This class-level inference demonstrates that acyl chain saturation, in addition to length, critically determines the membrane-organizing properties of ceramides.

Membrane domain formation Gel-fluid phase separation Ceramide saturation

Langmuir Monolayer Condensation: C24-Ceramide Forms More Condensed Monolayers than C16-Ceramide

Langmuir monolayer studies demonstrate that monolayers composed of C24-Ceramide (CerNS24) are more condensed than those composed of C16-Ceramide (CerNS16), as evidenced by smaller area per lipid molecule and higher surface pressure at a given molecular area [1]. This condensed packing correlates directly with reduced membrane permeability and enhanced barrier function.

Langmuir monolayers Lipid condensation Surface pressure-area isotherms

Optimal Research and Industrial Application Scenarios for C24-Ceramide Based on Quantitative Comparative Evidence


Stratum Corneum Lipid Barrier Modeling and Permeability Studies

C24-Ceramide (CerNS24) is the definitive ceramide species for constructing physiologically relevant stratum corneum lipid models. Quantitative evidence demonstrates that substituting C24-Ceramide with C16-Ceramide increases membrane permeability to water by 38–53% and to model drugs by 50–120%, fundamentally altering barrier properties [1]. Researchers modeling skin permeability, drug delivery, or barrier dysfunction should procure C24-Ceramide to ensure their experimental system reflects the low-permeability, tightly packed lipid organization characteristic of healthy human stratum corneum [2].

In Vivo Human Skin Barrier Restoration and Cosmetic Formulation Development

For formulation scientists developing ceramide-containing topical products for skin barrier restoration, the first-in-human evidence establishes that ultra-long-chain ceramide formulations rich in C24 species (39% C24 CER NP) confer superior improvements in barrier recovery, hydration, and stratum corneum cohesion compared to formulations dominated by shorter-chain ceramides or those containing minimal C24 content (0.3%) [3]. Procurement of C24-Ceramide as a reference standard or active ingredient is supported by this clinical differentiation demonstrating that acyl chain length is a critical determinant of in vivo efficacy.

Membrane Biophysics and Lipid Domain Formation Studies

C24-Ceramide exhibits biophysical properties that are distinct from both shorter-chain analogs and unsaturated counterparts. In phosphatidylcholine model membranes, saturated C24-Ceramide robustly promotes gel/fluid phase separation at physiological temperature, whereas unsaturated C24:1-ceramide shows reduced gel-domain-forming capacity [4]. Additionally, C24-Ceramide adopts a unique extended splayed-chain conformation that enables tight interdigitation with co-lipids, a property not shared by C16-ceramide which phase-separates [5]. Researchers investigating membrane lateral organization, lipid raft formation, or ceramide-mediated biophysical signaling should select C24-Ceramide for its demonstrated capacity to drive robust domain formation and interdigitated phases.

Analytical Standard for Ceramide Quantification and Lipidomics

C24-Ceramide (Cer(d18:1/24:0)) is one of the most abundant naturally occurring ceramide species in human tissues . It is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for ceramide quantification from biological samples . Procurement of high-purity C24-Ceramide (>98–99%) from reputable vendors ensures accurate quantification of endogenous C24-ceramide pools and reliable lipidomic profiling in studies of sphingolipid metabolism, disease biomarkers, and therapeutic monitoring [6].

Technical Documentation Hub

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